An In-depth Technical Guide to the Physicochemical Properties of [4-(Trifluoromethyl)benzothiophen-2-yl]methanol
An In-depth Technical Guide to the Physicochemical Properties of [4-(Trifluoromethyl)benzothiophen-2-yl]methanol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of [4-(Trifluoromethyl)benzothiophen-2-yl]methanol, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the benzothiophene scaffold is known to significantly modulate key molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1] This document serves as a vital resource for researchers, scientists, and drug development professionals by consolidating known data, presenting robust experimental protocols for synthesis and characterization, and offering expert insights into the causal relationships between its structure and properties. While experimental data for this specific isomer is limited, this guide establishes a framework for its analysis based on established principles and data from closely related analogues.
Introduction and Scientific Context
The benzothiophene core is a privileged scaffold in drug discovery, forming the structural basis for numerous therapeutic agents.[1][2] Its aromatic, bicyclic nature provides a rigid framework for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile. The -CF3 group's high electronegativity and steric bulk can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and alter electronic properties to modulate binding interactions.[1]
[4-(Trifluoromethyl)benzothiophen-2-yl]methanol (CAS No. 1171926-60-5) is a member of this important class of compounds. Its structural isomer, where the trifluoromethyl group is at other positions, has been noted in chemical supplier databases.[3] This guide will focus on the 4-position isomer, providing a detailed examination of its chemical identity, a proposed synthetic route, and a thorough discussion of its key physicochemical attributes.
Molecular Structure and Chemical Identity
A clear understanding of the molecule's fundamental properties begins with its structure and identity.
| Identifier | Value | Source |
| IUPAC Name | [4-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol | - |
| CAS Number | 1171926-60-5 | [4] |
| Molecular Formula | C₁₀H₇F₃OS | [4] |
| Molecular Weight | 232.23 g/mol | [4] |
| InChI | 1S/C10H7F3OS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-4,14H,5H2 | [4] |
| InChIKey | XUDDVVAJVSCFRT-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC2=C(C=C(S2)CO)C(=C1)C(F)(F)F | - |
| Physical Form | Solid | [4] |
Synthesis and Purification Workflow
Proposed Synthesis Pathway
The proposed pathway involves the construction of the benzothiophene ring system from a suitable precursor, followed by functional group manipulation. A plausible approach is the cyclization of a substituted thiophenol derivative. The final step is the selective reduction of the aldehyde to the primary alcohol.

